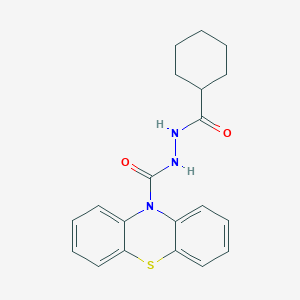
N'-(cyclohexylcarbonyl)-10H-phenothiazine-10-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE is a compound derived from phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are known for their unique chemical and physical properties, making them valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE involves several steps. One common method includes the reaction of phenothiazine with cyclohexanecarbohydrazide under specific conditions. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antioxidant and its ability to inhibit lipid peroxidation, which is crucial in protecting brain tissue against oxidative stress . In medicine, phenothiazine derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties . Industrially, these compounds are used in the development of materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit lipid peroxidation by preventing the consumption of nitric oxide, thereby protecting cells from oxidative damage . Additionally, they may interact with specific proteins involved in cancer cell proliferation, making them potential candidates for anticancer therapies .
Comparison with Similar Compounds
N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE can be compared with other phenothiazine derivatives such as benzo[b]phenothiazine, dibenzo[b,i]phenothiazine, and naphtho[2,3-b]phenothiazine. These compounds share similar core structures but differ in their substituents and conjugation lengths, leading to variations in their chemical and physical properties . The unique structure of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE contributes to its specific applications and effectiveness in various fields.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N'-(cyclohexanecarbonyl)phenothiazine-10-carbohydrazide |
InChI |
InChI=1S/C20H21N3O2S/c24-19(14-8-2-1-3-9-14)21-22-20(25)23-15-10-4-6-12-17(15)26-18-13-7-5-11-16(18)23/h4-7,10-14H,1-3,8-9H2,(H,21,24)(H,22,25) |
InChI Key |
MVTAVEJZOOAVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















